Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Overview
Description
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with an amino and a hydroxyl group at the 3rd and 4th positions, respectively. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of (3R,4R)-3,4-epoxypiperidine with benzylamine in the presence of a suitable catalyst, such as lithium perchlorate, in an organic solvent like acetonitrile at room temperature . This reaction leads to the formation of the desired amino alcohol with high stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and high-throughput screening methods can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP
Reducing Agents: NaBH4, LiAlH4
Solvents: Acetonitrile, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., ketones or aldehydes) and reduced derivatives (e.g., alcohols). Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Scientific Research Applications
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-aminopiperidin-3-ol: A closely related compound with similar stereochemistry and functional groups.
(3R,4R)-4-hydroxypiperidine-3-carboxylate: Another piperidine derivative with a hydroxyl group at the 4th position and a carboxylate group at the 3rd position.
Uniqueness
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and enhances its potential as a chiral building block. The specific (3R,4R) configuration also contributes to its high stereoselectivity in various chemical reactions, making it a valuable compound in asymmetric synthesis and drug development.
Properties
IUPAC Name |
benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGMFWANMCSOS-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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